molecular formula C21H18BrN5O2 B2558033 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide CAS No. 1326825-69-7

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide

Cat. No. B2558033
CAS RN: 1326825-69-7
M. Wt: 452.312
InChI Key: JQXPUMGKVOGHCF-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound is involved in reactions such as ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, producing N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This reaction mechanism was confirmed by X-ray analysis and studied using HPLC/MS (Ledenyova et al., 2018).

Anticancer and Antimicrobial Activities

  • Synthesis of derivatives such as [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety have been explored. These synthesized compounds showed potential anticancer and antimicrobial activities (Riyadh et al., 2013).

Insecticidal Assessment

  • The compound has been used in the synthesis of various heterocycles, demonstrating potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Pharmacological Activities

  • Some derivatives of this compound are known for pharmacological importance like anti-inflammatory and analgesic activity, and have been synthesized for pharmacological activity screening (Rajveer et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with ethyl-N-phenylacetamide to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "ethyl-N-phenylacetamide", "triethylamine", "acetonitrile", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-bromobenzoyl chloride in acetonitrile.", "Add triethylamine to the solution and stir for 10 minutes.", "Add ethyl-N-phenylacetamide to the solution and stir for 2 hours.", "Add sodium bicarbonate to the solution and stir for 30 minutes.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the solution and purify the product by column chromatography.", "Dissolve the product in a mixture of water and sodium hydroxide.", "Stir the solution for 2 hours.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the solution and purify the product by column chromatography." ] }

CAS RN

1326825-69-7

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.312

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C21H18BrN5O2/c1-2-25(17-6-4-3-5-7-17)20(28)13-26-21(29)19-12-18(24-27(19)14-23-26)15-8-10-16(22)11-9-15/h3-12,14H,2,13H2,1H3

InChI Key

JQXPUMGKVOGHCF-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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